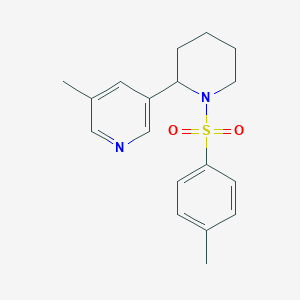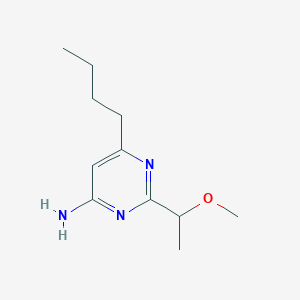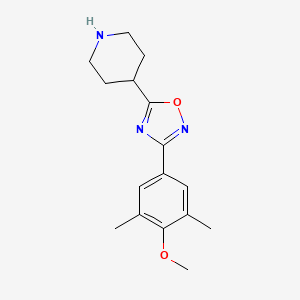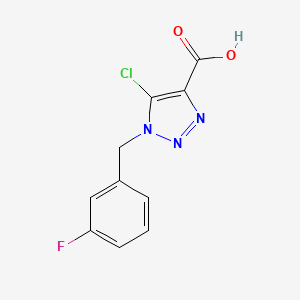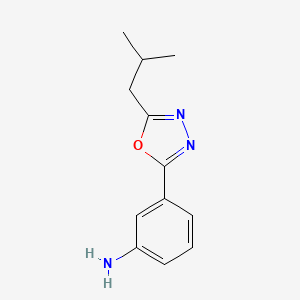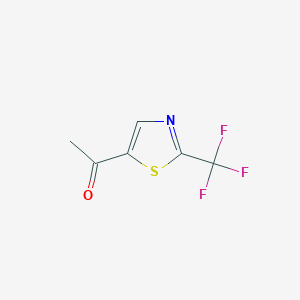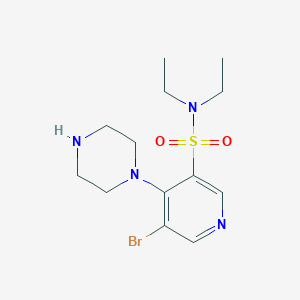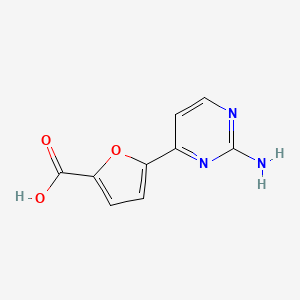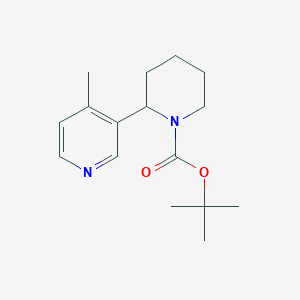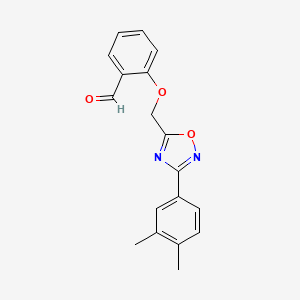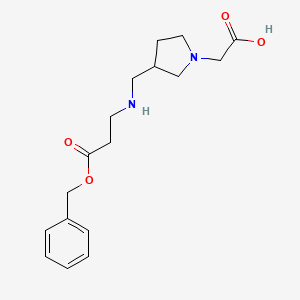
2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a complex organic compound featuring a pyrrolidine ring, a benzyloxy group, and an acetic acid moiety
Métodos De Preparación
The synthesis of 2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar compounds include pyrrolidinone derivatives and other pyrrolidine-based molecules. Compared to these, 2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H24N2O4 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-[3-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C17H24N2O4/c20-16(21)12-19-9-7-15(11-19)10-18-8-6-17(22)23-13-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2,(H,20,21) |
Clave InChI |
ITNBQYGHJQEZIN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1CNCCC(=O)OCC2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



